

# An In-depth Technical Guide on 2,8-Dichloroquinazoline

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## Compound of Interest

Compound Name: *2,8-Dichloroquinazoline*

Cat. No.: *B1313993*

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Disclaimer: Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and IR) for **2,8-dichloroquinazoline**. This guide provides comprehensive information on its synthesis, molecular properties, and a generalized workflow for its spectroscopic characterization. For comparative analysis, publicly available data for the isomeric 2,4-dichloroquinazoline may be considered, noting the structural differences.

## Core Molecular Properties

**2,8-Dichloroquinazoline** is a heterocyclic compound with the molecular formula  $\text{C}_8\text{H}_4\text{Cl}_2\text{N}_2$ .<sup>[1]</sup> Below is a summary of its key computed and physical properties.

| Property           | Value  | Reference           |
|--------------------|--|---------------------|
| Molecular Formula  | C <sub>8</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight   | 199.04 g/mol   | <a href="#">[1]</a> |
| CAS Number         | 67092-20-0   | <a href="#">[1]</a> |
| Appearance         | Pale yellow solid  |                     |
| Purity             | ≥98% (as offered by some suppliers)                          | <a href="#">[1]</a> |
| Storage Conditions | 4°C, stored under nitrogen                                   | <a href="#">[1]</a> |

## Synthesis of 2,8-Dichloroquinazoline

A detailed experimental protocol for the synthesis of **2,8-dichloroquinazoline** has been reported. The process involves a cyclization reaction followed by chlorination.

### Experimental Protocol:

#### Step 1: Synthesis of 8-chloroquinazolin-2(1H)-one

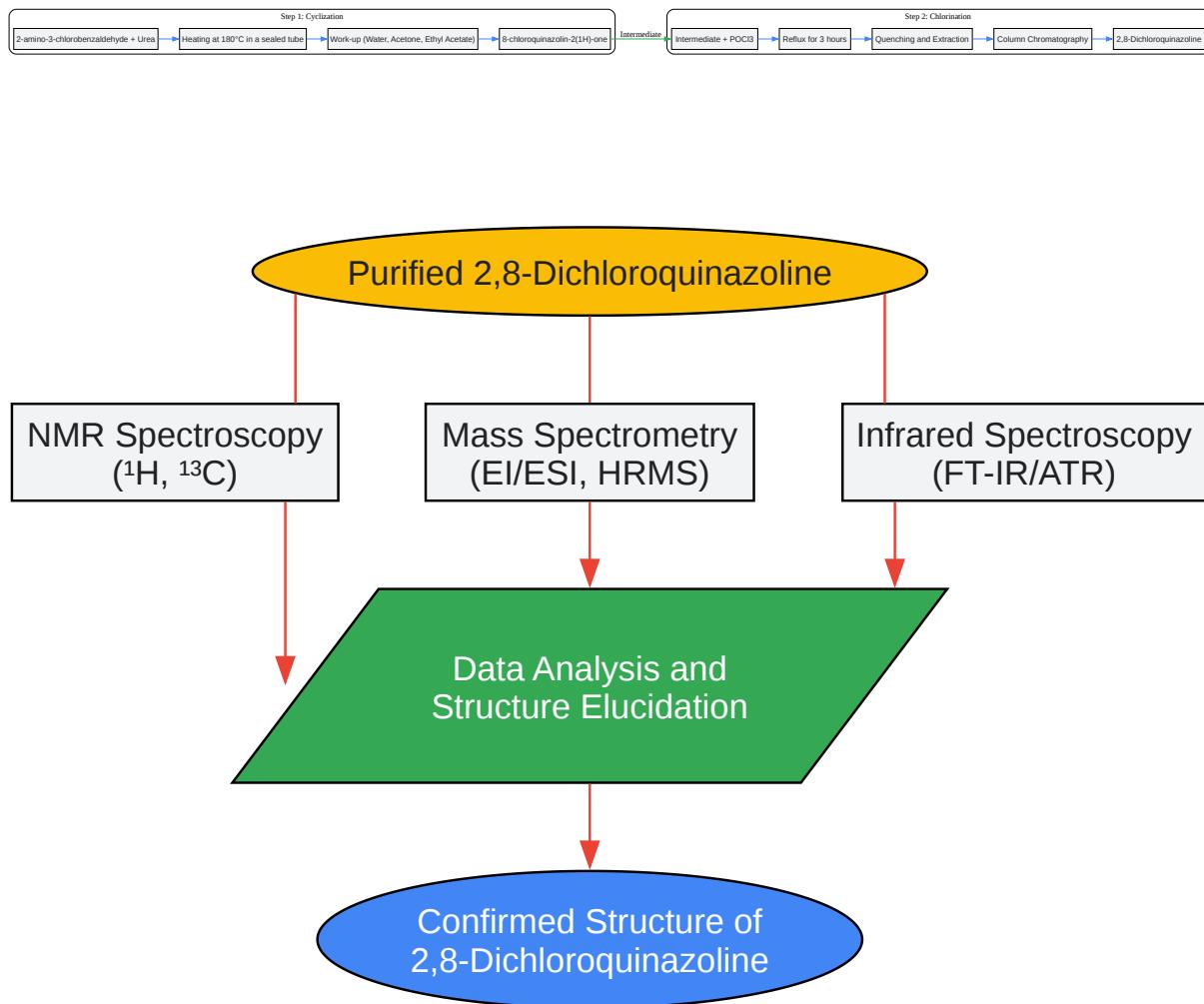
- In a stainless steel sealed tube, combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).
- Heat the sealed tube to 180°C for 1.5 hours.
- After the reaction, cool the mixture to room temperature.
- Add water (50 mL) and filter the resulting solid.
- Wash the solid with acetone (10 mL) and then with ethyl acetate (10 mL) to create a slurry.
- Filter the slurry and dry the collected solid in vacuo to obtain the intermediate product.

#### Step 2: Synthesis of **2,8-dichloroquinazoline**

- To the filter cake from the previous step, add phosphorus oxychloride (50 mL).

- Reflux the mixture for 3 hours.
- Cool the reaction mixture to room temperature.
- Quench the reaction by carefully pouring the mixture into ice water (50 mL).
- Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.
- Extract the product with dichloromethane (3 x 20 mL).
- Combine the organic phases and wash with saturated brine (3 x 20 mL).
- Dry the organic phase over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography (petroleum ether/ethyl acetate, v/v = 20/1) to yield **2,8-dichloroquinazoline** as a pale yellow solid.

#### Synthesis Workflow Diagram



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## References

- 1. chemscene.com [chemscene.com]

- To cite this document: BenchChem. [An In-depth Technical Guide on 2,8-Dichloroquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313993#spectroscopic-data-of-2-8-dichloroquinazoline>

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